molecular formula C9H9N3O2S B1299790 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid CAS No. 957293-86-6

2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid

Cat. No.: B1299790
CAS No.: 957293-86-6
M. Wt: 223.25 g/mol
InChI Key: LGYCXBIJEFYBLG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a thiazole ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiazole rings imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a thiazole derivative. One common method includes the reaction of 3,5-dimethyl-pyrazole with 2-bromo-thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its derivatives may serve as candidates for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of specialty chemicals for various industrial applications.

Comparison with Similar Compounds

    2-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid: This compound features a benzoic acid moiety instead of a thiazole ring, leading to different chemical properties and applications.

    2-(3,5-Dimethyl-pyrazol-1-yl)-pyridine:

    2-(3,5-Dimethyl-pyrazol-1-yl)-malonic acid diethyl ester: This compound has a malonic acid ester group, which can undergo different chemical reactions compared to the thiazole derivative.

Uniqueness: The uniqueness of 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid lies in its combination of pyrazole and thiazole rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5-3-6(2)12(11-5)9-10-7(4-15-9)8(13)14/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCXBIJEFYBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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